N-Cyclobutyl-1-ethylazetidin-3-amine
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Overview
Description
N-Cyclobutyl-1-ethylazetidin-3-amine is a chemical compound with the molecular formula C9H18N2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-1-ethylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with ethyl 3-bromopropionate, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-1-ethylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted azetidines.
Scientific Research Applications
N-Cyclobutyl-1-ethylazetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-1-ethylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclobutylazetidine
- N-Ethylazetidine
- N-Cyclopropyl-1-ethylazetidin-3-amine
Uniqueness
N-Cyclobutyl-1-ethylazetidin-3-amine is unique due to the presence of both cyclobutyl and ethyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclobutyl-1-ethylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-9(7-11)10-8-4-3-5-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTNKFJVJRFOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858683-56-3 |
Source
|
Record name | N-cyclobutyl-1-ethylazetidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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